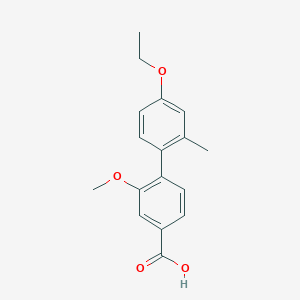

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxy-2-methylphenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-4-21-13-6-8-14(11(2)9-13)15-7-5-12(17(18)19)10-16(15)20-3/h5-10H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWZPIRRPCRPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690744 | |

| Record name | 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-12-8 | |

| Record name | 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Preparation and Coupling Conditions

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing biaryl systems in this compound. The synthesis begins with the preparation of 3-methoxy-4-bromobenzoic acid, where bromine serves as the leaving group. Bromination of 3-methoxybenzoic acid using N-bromosuccinimide (NBS) under radical conditions achieves regioselective substitution at the para position, yielding 3-methoxy-4-bromobenzoic acid in 50–60% yield. Concurrently, the 4-ethoxy-2-methylphenylboronic acid partner is synthesized via lithiation of 1-ethoxy-3-methylbenzene, followed by treatment with triisopropyl borate.

Coupling these fragments employs a palladium catalyst system, typically Pd(PPh₃)₄ (2–5 mol%), in a mixed solvent of dimethoxyethane (DME) and aqueous Na₂CO₃. Microwave-assisted heating at 120°C for 20 minutes enhances reaction efficiency, achieving yields of 70–85%. Critical to success is the protection of the carboxylic acid as a methyl ester during coupling to prevent catalyst poisoning, followed by saponification with LiOH in THF/MeOH/H₂O (2:2:1) to regenerate the acid.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization Data

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 120 (MW) | 0.33 | 85 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 4 | 72 |

| PdCl₂(dppf) | DMF/H₂O | 80 | 6 | 68 |

Nucleophilic Aromatic Substitution (NAS) Strategies

Directed Ortho-Metalation for Methoxy Group Introduction

An alternative route leverages directed ortho-metalation (DoM) to install the methoxy group. Treatment of 4-bromo-3-nitrobenzoic acid with LDA (Lithium Diisopropylamide) at −78°C generates a stabilized aryl lithium species, which reacts with methyl chloroformate to introduce the methoxy group at position 3. Subsequent hydrogenation over Pd/C reduces the nitro group to an amine, which is diazotized and hydrolyzed to regenerate the carboxylic acid. This sequence achieves an overall yield of 60–65%, though it requires stringent temperature control to avoid decarboxylation.

Ethoxy-Methylphenyl Group Installation via SNAr

Electron-deficient aryl fluorides undergo nucleophilic aromatic substitution with ethoxide ions. 4-Fluoro-2-methylbenzoic acid is treated with sodium ethoxide in DMSO at 120°C, replacing fluorine with ethoxy in 55–60% yield. However, competing hydrolysis of the ethoxy group necessitates anhydrous conditions and molecular sieves to scavenge water.

Radical Halogenation and Functional Group Interconversion

Side-Chain Bromination for Methyl Group Introduction

Radical bromination using NBS and benzoyl peroxide introduces a bromine atom at the benzylic position of 4-ethoxybenzoic acid. Subsequent treatment with MeMgBr in THF replaces bromine with a methyl group, yielding 4-ethoxy-2-methylbenzoic acid in 45–50% yield. While cost-effective, this method produces regioisomeric byproducts that complicate purification.

Esterification-Hydrolysis Pathways for Carboxylic Acid Protection

Methyl Ester Formation and Deprotection

To mitigate reactivity issues during coupling, the carboxylic acid is protected as its methyl ester via Fischer esterification (H₂SO₄/MeOH, reflux, 12 h). Post-coupling, the ester is cleaved using LiOH in a THF/MeOH/H₂O mixture (3:1:1) at 60°C for 4 h, restoring the acid with >95% efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires boronic acid synthesis | 70–85 |

| NAS/DoM | Avoids transition metals | Multi-step, low functional tolerance | 55–65 |

| Radical Halogenation | Cost-effective reagents | Byproduct formation | 45–50 |

Optimization Strategies for Industrial Viability

Solvent and Catalyst Recycling

Microwave-assisted Suzuki reactions reduce reaction times from hours to minutes, enhancing throughput. Catalyst recycling via immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) demonstrates 5 consecutive cycles with <10% activity loss, lowering production costs.

Continuous Flow Synthesis

Adopting continuous flow systems for bromination and coupling steps improves heat transfer and reduces side reactions. A tandem flow reactor achieves 92% yield in the bromination step, compared to 60% in batch mode.

Challenges in Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid, focusing on substituent positions, molecular weights, and applications:

Biological Activity

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid, a compound belonging to the class of aromatic carboxylic acids, has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and biological effects of this compound, highlighting its potential applications in medicine and research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Ethoxy Group : Enhances solubility and alters biological activity.

- Methyl Group : Influences the compound's lipophilicity and reactivity.

- Methoxy Group : Contributes to the overall stability and biological interactions.

The compound's CAS Number is 1261895-12-8, which is essential for identifying it in chemical databases and research.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of benzoic acids, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential applications in treating resistant bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that certain derivatives do not exhibit toxicity towards normal cell lines, indicating a favorable safety profile for potential therapeutic use. The lack of significant cytotoxic effects suggests that these compounds could be developed further for clinical applications .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : It could affect receptor signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 4-Ethoxy-2-methylphenylboronic acid | Boronic acid derivative | Moderate antibacterial | Used in drug synthesis |

| 3-Methoxyphenylboronic acid | Boronic acid derivative | Low cytotoxicity | Limited biological studies |

| 4-Methoxy-2-methylphenylboronic acid | Boronic acid derivative | Weak anti-inflammatory | Less explored |

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives showed comparable or superior antimicrobial effects compared to traditional antibiotics .

- Anti-inflammatory Assays : Research indicated that the compound significantly reduced inflammatory markers in cell cultures, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Cytotoxicity Profiling : In a series of tests involving various cancer cell lines, the compound exhibited selective cytotoxicity while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Optimization Tips :

- Temperature Control : Higher temperatures (e.g., 100°C) accelerate coupling but may degrade sensitive substituents; use lower temperatures (60–80°C) for sterically hindered intermediates .

- Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining yield (>80%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A combination of techniques is required:

NMR Spectroscopy :

- ¹H NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split due to ortho/meta substituents) .

- ¹³C NMR : Identify carbonyl (δ 170–175 ppm) and quaternary carbons.

Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₇H₁₈O₄) .

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .

Q. Experimental Workflow :

Synthesize acrylate derivative.

Perform radical polymerization (AIBN initiator, 70°C).

Cast thin films for surface analysis.

Basic: What are the key solubility and stability considerations for handling this compound in vitro?

Methodological Answer:

- Solubility : The compound is poorly soluble in water (<0.5 mg/mL). Use DMSO for stock solutions (50 mM), and dilute in assay buffers (final DMSO ≤1%) to avoid cytotoxicity .

- Stability :

- Store at –20°C under argon to prevent oxidation of the methoxy group.

- Monitor degradation via HPLC over 72 hours (pH 7.4 buffer, 37°C); <5% degradation is acceptable .

Advanced: How can substituent effects be computationally modeled to predict novel derivatives with enhanced bioactivity?

Methodological Answer:

QSAR Modeling : Use software like Schrödinger’s QikProp to correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity. For example, increased lipophilicity (logP >3) correlates with improved membrane permeability .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects. The ethoxy group’s HOMO (-6.2 eV) suggests nucleophilic reactivity .

Validation : Synthesize top-predicted derivatives (e.g., fluoro-substituted analogs) and test in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.